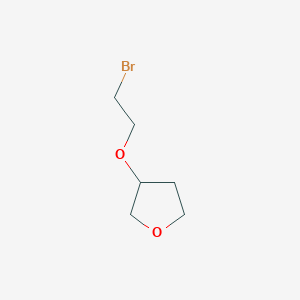

3-(2-Bromoethoxy)oxolane

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromoethoxy)oxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c7-2-4-9-6-1-3-8-5-6/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGZLZBOTLVAFRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Bromoethoxy Oxolane and Analogous Structures

Strategies for Carbon-Oxygen Bond Formation

The creation of the ether bond is a cornerstone of the synthesis of 3-(2-Bromoethoxy)oxolane . This can be achieved either by coupling the oxolane and bromoethoxy moieties or by forming the oxolane ring itself through an etherification process.

Etherification Reactions

Etherification, particularly the Williamson ether synthesis, stands as a classic and versatile method for constructing ether linkages. wikipedia.orgtcichemicals.com This reaction typically involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. wikipedia.orgmasterorganicchemistry.com The alkoxide is generated by treating an alcohol with a suitable base. numberanalytics.com

In the context of synthesizing This compound , this strategy is most directly applied by reacting tetrahydrofuran-3-ol with a 2-bromoethylating agent. The general mechanism involves the deprotonation of the alcohol to form a more potent nucleophile, the alkoxide, which then attacks the electrophilic carbon of the bromoethyl group. wikipedia.org

Table 1: Representative Conditions for Williamson Ether Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product Type |

|---|---|---|---|---|---|

| Alcohol | Alkyl Halide | Strong Base (e.g., NaH) | Polar Aprotic (e.g., DMF, THF) | Room Temp. to Reflux | Dialkyl Ether |

| Phenol | 1,2-dibromoethane (B42909) | Weak Base (e.g., K₂CO₃) | DMF | 80°C | Aryl Alkyl Ether nih.gov |

This table presents generalized conditions and a specific example from the literature for analogous etherification reactions.

The efficiency of the Williamson ether synthesis is highest for primary alkyl halides, as secondary and tertiary halides are more prone to undergo elimination reactions. masterorganicchemistry.com The choice of base is also critical; strong bases like sodium hydride (NaH) are common for aliphatic alcohols, while milder bases such as potassium carbonate (K₂CO₃) are often sufficient for more acidic alcohols or phenols. numberanalytics.comjk-sci.com

Intramolecular Cyclization Approaches for Cyclic Ether Formation

An alternative strategy involves forming the oxolane ring itself via an intramolecular reaction. This is a powerful method for constructing five-membered heterocyclic systems.

The principles of the Williamson ether synthesis can be applied in an intramolecular fashion to construct the oxolane ring. This process typically starts with a 4-halo-1-alkanol precursor. Upon treatment with a base, the hydroxyl group is deprotonated to form an alkoxide, which then attacks the carbon bearing the halogen in the same molecule, displacing the halide and closing the ring.

This intramolecular variant is particularly effective for forming five- and six-membered rings. masterorganicchemistry.com The synthesis of oxetanes (four-membered rings) from 1,3-halohydrins has been demonstrated, and the formation of the less-strained five-membered oxolane ring is generally even more kinetically and thermodynamically favorable. acs.org For example, the cyclization of a precursor like 1-bromo-4-(vinyloxy)butane under basic conditions would yield the target ring system.

Modern synthetic methods offer alternative pathways for ring formation. Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of unsaturated rings of various sizes, including five- to seven-membered rings. wikipedia.org RCM utilizes transition metal catalysts, most notably those based on ruthenium developed by Grubbs, to form a new double bond within a molecule from two pre-existing terminal alkenes, releasing ethylene (B1197577) as a byproduct. wikipedia.org

To construct an oxolane ring containing a bromoethoxy side chain via RCM, a diene precursor such as allyl (2-bromoethoxy)methyl ether could be employed. The catalyst would facilitate the intramolecular coupling of the two alkene moieties to form a dihydrooxolane ring, which could then be hydrogenated to the saturated oxolane if desired. The broad functional group tolerance of modern metathesis catalysts makes this a viable, albeit advanced, strategy for accessing complex oxolane derivatives. mdpi.com

Hydroalkoxylation of Unsaturated Systems

Hydroalkoxylation, the addition of an alcohol across an alkene or alkyne, represents an atom-economical method for ether synthesis. wikipedia.org This reaction can be catalyzed by acids, bases, or, more commonly in modern synthesis, transition metal complexes involving iron, gold, or lanthanides. nih.govresearchgate.netmdpi.com

This strategy can be applied intramolecularly to form the oxolane ring. For instance, a precursor like pent-4-en-1-ol bearing a bromoethoxy group at a suitable position could undergo intramolecular hydroalkoxylation. A catalyst would promote the addition of the hydroxyl group to the internal double bond, following Markovnikov's rule, to generate the five-membered oxolane ring. wikipedia.org Recent studies have demonstrated the efficacy of iron-catalyzed hydroalkoxylation for the cyclization of unactivated alkenes. mdpi.com

Table 2: Catalysts for Hydroalkoxylation Reactions

| Catalyst Type | Metal Center | Typical Substrate | Reaction Type |

|---|---|---|---|

| Lewis Acid | Iron (e.g., FeCl₃) | Unactivated Alkenes | Intramolecular mdpi.com |

| π-Acid | Gold (e.g., AuCl₃) | Alkynes | Intramolecular researchgate.net |

This table summarizes common catalyst types used in hydroalkoxylation for forming cyclic ethers.

Introduction of the 2-Bromoethoxy Moiety

Perhaps the most direct synthetic route to This compound involves the attachment of the 2-bromoethoxy group to a pre-formed oxolane ring. This is a specific application of the etherification reactions discussed previously (Section 2.1.1).

The starting material for this approach is tetrahydrofuran-3-ol . This alcohol is treated with a suitable base to generate the corresponding alkoxide. The alkoxide then serves as a nucleophile, reacting with an electrophile like 1,2-dibromoethane . In this reaction, one bromine atom of 1,2-dibromoethane acts as the leaving group, resulting in the formation of the desired ether linkage. Using an excess of the dihalide can help to minimize the formation of symmetrical diether byproducts.

This method has been successfully applied in the synthesis of various bromoethoxy-containing compounds. For example, chalcone (B49325) derivatives have been prepared by reacting a hydroxyphenyl precursor with 1,2-dibromoethane in the presence of potassium carbonate in DMF at 80°C. nih.gov Similar conditions are often employed in the synthesis of complex molecules where a bromoethoxy linker is required. liverpool.ac.uk

Table 3: Research Findings on the Introduction of the 2-Bromoethoxy Group

| Precursor | Reagent | Base / Catalyst | Solvent | Conditions | Key Finding |

|---|---|---|---|---|---|

| (E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one | 1,2-dibromoethane | K₂CO₃ | DMF | 80°C, stirred until completion | Efficient nucleophilic substitution to form the bromoethoxy ether. nih.gov |

| 6-hydroxy-2,2',3,3'-tetrahydro-1,1'-biindenylidene | 1,2-dibromoethane | K₂CO₃ | DMF | Room Temp., 48 h | Successful introduction of bromoethoxy groups onto a complex scaffold. liverpool.ac.uk |

This table highlights specific examples from the literature demonstrating the introduction of a bromoethoxy or related moiety onto an alcohol or phenol.

Alkylation Reactions Utilizing Bromoethanol Derivatives

A common and direct method for the synthesis of compounds like 3-(2-bromoethoxy)phenol (B8032434) involves the alkylation of a hydroxyl group with a bromoethanol derivative. For instance, resorcinol (B1680541) can be reacted with 1,2-dibromoethane in the presence of a base such as potassium hydroxide (B78521) in methanol. prepchem.com This reaction proceeds via a nucleophilic substitution where the phenoxide ion attacks one of the bromine-bearing carbons of 1,2-dibromoethane, displacing a bromide ion and forming the bromoethoxy ether. prepchem.com A similar strategy can be envisioned for the synthesis of this compound, where 3-hydroxyoxolane would be the starting material.

In a related context, the synthesis of 2,3-fused quinolines has been achieved using 3-(2-bromoethoxy)quinoline 1-oxides as key intermediates. clockss.org This highlights the utility of the bromoethoxy group in facilitating intramolecular cyclization reactions.

Derivatization of Hydroxyl-Protected Ethoxy Groups

In multi-step syntheses, it is often necessary to protect reactive functional groups. For the synthesis of complex molecules containing the ethoxy-oxolane moiety, a hydroxyl-protected ethoxy group can be derivatized. An example can be seen in the synthesis of spiroketals, where (2-bromoethoxy)-tert-butyldimethylsilane (B108353) is used to alkylate a SAMP-hydrazone. psu.edu The tert-butyldimethylsilyl (TBS) group serves as a protecting group for the hydroxyl function, which can be removed at a later stage. This approach allows for the introduction of the bromoethoxy side chain while preventing unwanted reactions at the terminal hydroxyl group.

Synthesis of Precursor and Related Oxolane/Tetrahydrofuran (B95107) Systems

The synthesis of this compound and its analogs often relies on the availability of key precursor molecules, including various oxolane and tetrahydrofuran derivatives.

Formation of 2-Vinyl-1,3-dioxolane (B1585387) Precursors

2-Vinyl-1,3-dioxolane is a versatile precursor that can be used to introduce the 1,3-dioxolane (B20135) ring system. It is typically synthesized through the acid-catalyzed condensation reaction of acrolein with ethylene glycol. smolecule.com This reaction forms a cyclic acetal, effectively protecting the aldehyde group of acrolein. The vinyl group can then be further functionalized. Industrial production often utilizes a solid acid catalyst, with the reaction carried out at controlled temperatures to maximize yield and minimize by-product formation. smolecule.com

| Reactants | Catalyst | Conditions | Product |

| Acrolein, Ethylene Glycol | Solid acid catalyst | < 50°C | 2-Vinyl-1,3-dioxolane |

Synthesis of 2-(2-Bromoethyl)-1,3-dioxolane

2-(2-Bromoethyl)-1,3-dioxolane is a key intermediate and a close analog of the target compound. One synthetic route involves the reaction of 2-vinyl-1,3-dioxolane with hydrogen bromide in 1,4-dioxane. chemicalbook.com This reaction proceeds via the hydrobromination of the vinyl group. Another method involves the reaction of 4-hydroxy-2-butanone (B42824) with ethylene glycol to form 2-methyl-1,3-dioxolane-2-ethanol, followed by bromination. A general method for the formation of β-bromo-ketals, including 2-(2-bromoethyl)-2-methyl-1,3-dioxolane, has been described with a reported yield of 82%. tandfonline.com This compound serves as a valuable building block and can be used as an alkylating agent for various nucleophiles. sigmaaldrich.com

| Starting Material | Reagents | Product | Yield |

| 2-Vinyl-1,3-dioxolane | HBr, 1,4-dioxane | 2-(2-Bromoethyl)-1,3-dioxolane | 82% chemicalbook.com |

| 4-Hydroxy-2-butanone | 1. Ethylene glycol, weak acid catalyst 2. Brominating agent | 2-(2-Bromoethyl)-1,3-dioxolane | - |

Methodologies for (Tetrahydrofuran-2-yl)methanamine Derivatives

The synthesis of (tetrahydrofuran-2-yl)methanamine derivatives is crucial for accessing a range of biologically active molecules. A common approach involves the hydrogenation of furan-based precursors. For example, 2,5-bis(aminomethyl)tetrahydrofuran (B21127) can be synthesized by the catalytic hydrogenation of 2,5-bis(aminomethyl)furan (B21128) using a hydrogenation catalyst such as Raney nickel or catalysts containing Fe, Cu, Ru, or Rh. google.com The synthesis of other substituted tetrahydrofuran-2-yl)methanamine derivatives may involve multi-step sequences including cyclization to form the tetrahydrofuran ring, followed by functional group interconversions to introduce the methanamine moiety. vulcanchem.com The transformation of furan-derived ketones into tetrahydrofuran-derived amines can also be achieved using ammonia (B1221849) or amines as the nitrogen source and molecular hydrogen for reduction over a palladium on alumina (B75360) catalyst. researchgate.net

Reaction Conditions and Optimization in Synthetic Protocols

Optimizing reaction conditions is paramount for achieving high yields and purity in the synthesis of this compound and its analogs.

In the synthesis of 2-vinyl-1,3-dioxane (B8795907) compounds from acrolein and a 1,3-propanediol, the use of a solid perfluoro sulfonic acid cation exchange resin in acid form at temperatures between -20°C and 100°C has been shown to be efficient. google.com For the synthesis of 2-halomethyl-1,3-cyclic acetals, a process involving the halogenation of vinyl acetate (B1210297) followed by reaction with a diol has been developed. google.com

The optimization of the synthesis of mTOR-targeting PROTACs, which can involve bromoethoxy linkers, often requires careful selection of bases and solvents. For instance, the reaction of a pyrazolo[3,4-d]pyrimidine derivative with tert-butyl-3-(2-(2-bromoethoxy)ethoxy)propanoate is carried out in DMA with K2CO3 at 80°C. jst.go.jp Similarly, in the synthesis of macrocycles, the reaction of a bis(2-bromoethoxy) derivative with a phenolic component is performed in anhydrous DMF with K2CO3 at room temperature. liverpool.ac.uk

The choice of catalyst is also critical. In the synthesis of cyclic carbonates from epoxides and CO2, an ammonium-rich pillararene macrocycle has been shown to be an effective heterogeneous catalyst, with optimized conditions of 0.7 mol% catalyst loading at 80°C. rsc.org For the reductive amination of furan-derived ketones to tetrahydrofuran-derived amines, a Pd/Al2O3 catalyst has demonstrated high efficiency. researchgate.net

| Reaction Type | Key Parameters Optimized |

| Acetal Formation | Catalyst type (solid acid resin), temperature google.com |

| Alkylation with Bromoalkoxy Derivatives | Base (K2CO3), solvent (DMA, DMF), temperature jst.go.jpliverpool.ac.uk |

| Catalytic Cycloaddition | Catalyst loading, temperature rsc.org |

| Reductive Amination | Catalyst (Pd/Al2O3), nitrogen source, reducing agent researchgate.net |

An in-depth examination of the synthetic strategies for producing this compound and structurally similar compounds reveals a reliance on established organic chemistry principles, particularly the Williamson ether synthesis and its modern variations. The efficiency of these methods is profoundly influenced by catalytic systems, solvent choice, and the rigorous control of reaction conditions to prevent undesirable side reactions.

1 Catalysis in Cyclic Ether Synthesis (e.g., Acidic, Metal)

The formation of the ether linkage in compounds like this compound is a critical step that can be facilitated by various catalytic systems. The synthesis generally involves the reaction of an alcohol, in this case, 3-hydroxyoxolane, with an alkylating agent such as 1,2-dibromoethane. The choice of catalyst is pivotal in activating the substrates and promoting the desired nucleophilic substitution.

Acid Catalysis: Acid catalysis is a common strategy for preparing symmetrical ethers through the dehydration of primary alcohols at elevated temperatures. libretexts.orgmasterorganicchemistry.com For unsymmetrical ethers, including cyclic ether derivatives, acid catalysis can be employed to promote the reaction between an alcohol and an alkylating agent. For instance, in the synthesis of the analogous compound 2-(2-Bromoethoxy)tetrahydro-2H-pyran, an acidic catalyst like pyridinium (B92312) p-toluenesulfonate is used to facilitate the reaction between a bromoethanol derivative and dihydropyran. The mechanism involves the protonation of the alcohol, converting the hydroxyl group into a better leaving group (water), which is then displaced by another alcohol molecule in an SN2 reaction. masterorganicchemistry.com However, strong acids and high temperatures can also promote side reactions such as elimination and rearrangement, particularly with secondary and tertiary alcohols. libretexts.org

Metal Catalysis: A diverse array of metal-based catalysts has been developed to improve the efficiency and selectivity of ether synthesis.

Phase-Transfer Catalysis: In industrial syntheses, phase-transfer catalysis is frequently used. wikipedia.org Catalysts such as tetrabutylammonium (B224687) hydrogen sulfate (B86663) can facilitate the reaction between water-insoluble organic substrates and water-soluble reagents (like sodium hydroxide), enhancing the reaction rate by transporting the alkoxide ion into the organic phase. mdpi.com

Transition Metal Catalysis: Transition metals like copper, palladium, gold, and nickel are used to catalyze C-O bond formation. numberanalytics.comliv.ac.uk Copper and palladium catalysts are particularly noted for their use in Ullmann and Buchwald-Hartwig couplings to form aryl ethers. researchgate.net For aliphatic ethers, zinc and copper catalysts have been shown to facilitate the coupling of alcohols with alkyl halides. organic-chemistry.org Gold-catalyzed intramolecular hydroalkoxylation of hydroxy allenes is an effective method for forming cyclic ethers. organic-chemistry.org Recent developments have also shown that nickel complexes can effectively catalyze the etherification of aryl electrophiles with various alcohols. liv.ac.uk

Lewis Acid Catalysis: Lewis acids can activate the reactants. For example, cerium ammonium (B1175870) nitrate (B79036) has been used to synthesize tetrahydrofuran and tetrahydropyran (B127337) derivatives from diols at room temperature. organic-chemistry.org

The following table summarizes representative catalytic systems used in the synthesis of ethers, including those analogous to this compound.

Table 1: Representative Catalytic Systems in Ether Synthesis| Catalyst Type | Example Catalyst | Application/Reaction Type | Reference |

|---|---|---|---|

| Acid Catalyst | Pyridinium p-toluenesulfonate | Reaction of a bromoethanol derivative with dihydropyran. | |

| Acid Catalyst | Sulfuric Acid (H₂SO₄) | Acid-catalyzed dehydration of primary alcohols. | masterorganicchemistry.com |

| Phase-Transfer Catalyst | Tetrabutylammonium hydrogen sulfate | Etherification using a biphasic system (e.g., NaOH/water and organic solvent). | mdpi.com |

| Transition Metal Catalyst | Palladium(II) / Bis-sulfoxide | C-H activation for synthesis of chroman, isochroman, and pyran motifs. | organic-chemistry.org |

| Transition Metal Catalyst | Gold(I) | Intramolecular hydroalkoxylation of γ- and δ-hydroxy allenes. | organic-chemistry.org |

| Transition Metal Catalyst | Nickel(II) Complex | C-O coupling of (hetero)aryl electrophiles with alcohols. | liv.ac.uk |

| Lewis Acid | Cerium Ammonium Nitrate | Synthesis of tetrahydrofuran and tetrahydropyran derivatives from diols. | organic-chemistry.org |

3 Anhydrous Conditions and Side Reaction Mitigation

Successful synthesis of this compound requires careful control of reaction conditions to maximize yield and minimize the formation of byproducts. The enforcement of anhydrous conditions and strategic mitigation of side reactions are paramount.

Anhydrous Conditions: The presence of water can be detrimental for several reasons. Many of the strong bases used to deprotonate the alcohol, such as sodium hydride (NaH), react violently with water. Furthermore, the alkoxide nucleophile is a strong base and will readily be protonated by water, quenching the reaction. In syntheses involving reactants that are sensitive to hydrolysis, such as certain protecting groups or the alkylating agents themselves, strict anhydrous conditions are essential. For example, some starting materials like 2-bromoethanol (B42945) can be hygroscopic, necessitating the use of dry solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of moisture.

Side Reaction Mitigation: The primary side reaction competing with the Williamson ether synthesis is the base-catalyzed E2 elimination of the alkyl halide, which produces an alkene. wikipedia.org The propensity for elimination is influenced by several factors:

Substrate Structure: The SN2 reaction is most efficient with primary alkyl halides. Secondary alkyl halides often yield a mixture of substitution and elimination products, while tertiary alkyl halides almost exclusively undergo elimination. masterorganicchemistry.com Therefore, to synthesize this compound, the reaction between the 3-oxolanoxide ion and 1,2-dibromoethane (a primary halide) is favored over the alternative pairing.

Steric Hindrance: Bulky alkoxides or alkyl halides increase steric hindrance, which disfavors the backside attack required for the SN2 mechanism and promotes the E2 pathway. chemistrytalk.orgmasterorganicchemistry.com

Reaction Temperature: Higher temperatures tend to favor elimination over substitution. wikipedia.org Typical Williamson reactions are conducted at moderate temperatures (50-100 °C) to balance reaction rate with selectivity. wikipedia.org

Base Strength: While a strong base is needed to form the alkoxide, very strong, sterically hindered bases can favor elimination. chemistrytalk.org

Another potential side reaction, particularly when using phenoxides, is C-alkylation of the aromatic ring, as the aryloxide ion is an ambident nucleophile. wikipedia.org For the synthesis of this compound, this is not a concern, but it highlights the need to consider all possible reactive sites in a molecule. In some cases, such as the synthesis of hindered ethers, alternative methods like the electrochemical Hofer-Moest reaction are explored to overcome the limitations and side reactions associated with the Williamson synthesis. acs.org

Reactivity and Reaction Mechanisms of 3 2 Bromoethoxy Oxolane

Reactivity of the Bromine Atom

The primary site of reactivity on 3-(2-Bromoethoxy)oxolane is the bromine atom attached to the ethyl group. The electronegativity of bromine and its ability to stabilize a negative charge make it an excellent leaving group in substitution reactions.

The carbon atom bonded to the bromine in this compound is a primary carbon, making it an ideal substrate for bimolecular nucleophilic substitution (SN2) reactions. wikidoc.org This mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon from the direction opposite to the leaving group (a "backside attack"). masterorganicchemistry.comlibretexts.org This process leads to the simultaneous formation of a new bond with the nucleophile and the breaking of the carbon-bromine bond, resulting in the displacement of the bromide ion. wikidoc.org The reaction rate is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com A wide range of nucleophiles can be employed to displace the bromine, leading to diverse functionalized oxolane derivatives.

Amination involves the use of nitrogen-based nucleophiles, such as primary or secondary amines, to form a new carbon-nitrogen bond. In a typical SN2 reaction, the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon center of the bromoethoxy group, displacing the bromide. huggingface.co Research has shown that purine (B94841) derivatives, which contain nucleophilic nitrogen atoms, can react with 3-(2-bromoethyl)oxolane via an SN2 mechanism. huggingface.co The reaction involves the nucleophilic N9 atom of the purine attacking the electrophilic carbon bearing the bromine atom, with the bromide ion acting as the leaving group. huggingface.co

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| This compound | Amine (e.g., R-NH₂) | Organic Base (e.g., DIPEA) | Polar Aprotic (e.g., DMF) | 3-(2-(Alkylamino)ethoxy)oxolane |

| 3-(2-bromoethyl)oxolane | 2-N-butyl-8-methoxy-7H-purine-2,6-diamine | N/A | N/A | N9-alkylated purine |

Table 1: Representative Amination Reaction Conditions. Data derived from analogous reactions. huggingface.co

Thiolation is the process of forming a carbon-sulfur bond by reacting the alkyl bromide with a sulfur-containing nucleophile. While thiols (R-SH) can be used, their corresponding conjugate bases, thiolates (R-S⁻), are significantly more potent nucleophiles. nih.gov Thiolates are typically generated in situ by treating a thiol with a suitable base, such as triethylamine (B128534) or lithium bis(trimethylsilyl)amide. google.com The resulting thiolate anion then displaces the bromide from this compound in a standard SN2 reaction to form a thioether. nih.govgoogle.com This type of nucleophilic displacement by a thiolate species is a well-established method for synthesizing thioethers from alkyl bromides. google.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| This compound | Thiol (e.g., R-SH) | Triethylamine | Anhydrous (e.g., THF, DMF) | 3-(2-(Alkylthio)ethoxy)oxolane |

Table 2: Representative Thiolation Reaction Conditions. Data derived from analogous reactions. google.com

Alkoxylation introduces a new ether linkage through the reaction of this compound with an alcohol. This transformation is most famously achieved via the Williamson Ether Synthesis. masterorganicchemistry.com In this method, an alcohol is first deprotonated by a strong base, such as sodium hydride (NaH), to form a highly nucleophilic alkoxide anion (RO⁻). This alkoxide then undergoes an SN2 reaction with the primary alkyl bromide, displacing the bromide ion to form the corresponding ether. masterorganicchemistry.com Because the reaction is a classic SN2 process, it is most efficient with primary alkyl halides like this compound. masterorganicchemistry.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| This compound | Alcohol (e.g., R-OH) | Sodium Hydride (NaH) | THF or DMF | 3-(2-(Alkoxy)ethoxy)oxolane |

Table 3: Representative Alkoxylation Reaction Conditions based on the Williamson Ether Synthesis. masterorganicchemistry.com

The conversion of the bromo group to a boronic ester, a key functional group in Suzuki-Miyaura cross-coupling reactions, can be achieved through transition-metal-catalyzed borylation. nih.gov Unlike a classic SN2 reaction with a boryl anion, this process typically involves a catalytic cycle with a transition metal like palladium or copper. nih.govorganic-chemistry.org Research has established mild, palladium-catalyzed processes for the borylation of primary alkyl bromides using bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source. nih.govacs.org Similarly, copper(I)-catalyzed systems are effective for the borylation of alkyl halides with diboron (B99234) reagents. organic-chemistry.orgrsc.org These methods show excellent functional group tolerance and provide a direct route to alkylboronic esters from their corresponding bromides. nih.govrsc.org

| Catalyst System | Boron Source | Base | Solvent | Product |

| Pd(OAc)₂ / SPhos | Bis(pinacolato)diboron | K₃PO₄(aq) | Toluene | 2-(2-(Oxolan-3-yloxy)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| CuCl / Xantphos | Bis(pinacolato)diboron | K(O-t-Bu) | THF | 2-(2-(Oxolan-3-yloxy)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Table 4: Representative Catalytic Borylation Conditions for Primary Alkyl Bromides. nih.govorganic-chemistry.org

Beyond ionic pathways, the carbon-bromine bond in this compound can undergo homolytic cleavage to form a carbon-centered radical. This process typically requires an initiator, such as a radical initiator or a transition metal catalyst capable of single-electron transfer (SET). rsc.orgpsu.edu For instance, nickel(II) complexes can be electrochemically reduced to nickel(I) species, which then act as mediators to catalyze the reduction of alkyl bromides. psu.eduuminho.ptresearchgate.net This reduction proceeds via a one-electron cleavage of the carbon-bromine bond, generating a radical-type intermediate. uminho.ptresearchgate.net

Once formed, the primary alkyl radical derived from this compound can participate in various radical reactions. If the molecule contains a site of unsaturation, such as a double or triple bond, the radical can undergo an intramolecular cyclization to form new ring systems. psu.eduuminho.pt This strategy is a powerful method for constructing heterocyclic molecules like substituted tetrahydrofurans under mild conditions. psu.eduuminho.pt Radical clock experiments performed on similar systems support a radical-mediated process for these transformations. rsc.org

Elimination Reactions

The 2-bromoethoxy group of this compound is prone to elimination reactions, specifically dehydrohalogenation, under basic conditions. This type of reaction involves the removal of a hydrogen atom from the carbon adjacent to the bromo-substituted carbon and the bromine atom, leading to the formation of a double bond.

Strong bases can promote the elimination of hydrogen bromide (HBr) to yield 3-(vinyloxy)oxolane. evitachem.com The reaction is governed by the stability of the resulting alkene and the steric and electronic environment around the reacting centers. The general mechanism for base-induced elimination is a classic E2 (bimolecular elimination) pathway, where the base abstracts a proton, and the bromide ion departs simultaneously.

Table 1: Elimination Reaction of this compound

| Reactant | Reagent/Conditions | Major Product | Reaction Type |

|---|

Oxolane (Tetrahydrofuran) Ring Reactivity

The oxolane, or tetrahydrofuran (B95107) (THF), ring is a stable five-membered cyclic ether. However, its C-O bonds can be cleaved under various conditions, leading to ring-opening reactions. This reactivity is crucial for polymerization and the synthesis of linear organic molecules. acs.orgacs.org

Ring-Opening Reactions of the Tetrahydrofuran Moiety

The ring-opening of the THF moiety in this compound involves the cleavage of one of the C-O bonds within the ring. This process can be initiated by acids, nucleophiles, or metal catalysts, often requiring energy input, such as heating. nih.gov

Both Brønsted and Lewis acids can catalyze the ring-opening of THF and its derivatives. nih.govscribd.com The reaction typically starts with the protonation or coordination of the ether oxygen to the acid, which activates the ring by making the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack.

Brønsted Acids: Strong acids like sulfuric acid (H₂SO₄) or heteropolyacids such as 12-tungstophosphoric acid can effectively catalyze the cleavage of THF. nih.govresearchgate.net In the presence of a nucleophile like acetic anhydride, the ring opens to form a di-esterified linear product. nih.govresearchgate.net The mechanism involves protonation of the ether oxygen, followed by a nucleophilic attack (Sɴ2) on one of the α-carbons. nih.gov

Lewis Acids: Lewis acids such as samarium triiodide (SmI₃), molybdenum pentachloride (MoCl₅), and boron trifluoride etherate (BF₃·OEt₂) are also potent catalysts for THF ring-opening. mdpi.comtandfonline.comrsc.org The Lewis acid coordinates to the ether oxygen, polarizing the C-O bond and facilitating its cleavage upon attack by a nucleophile. For instance, SmI₃ catalyzes the ring-opening of THF with acid chlorides to yield halo-esters. tandfonline.com

Table 2: Examples of Acid-Catalyzed Ring-Opening of THF Derivatives

| Catalyst Type | Example Catalyst | Co-reagent/Nucleophile | Resulting Product Type |

|---|---|---|---|

| Brønsted Acid | H₂SO₄ | Acetic Anhydride | 1,4-Diacetoxybutane derivative |

| Lewis Acid | SmI₃ | Acyl Chloride | 4-Halobutyl ester derivative |

| Lewis Acid | B(C₆F₅)₃ | Amine | Zwitterionic ether-borate |

The THF ring is generally resistant to direct nucleophilic attack unless activated. One modern approach involves the use of "frustrated Lewis pairs" (FLPs). An FLP, typically a sterically hindered Lewis acid and Lewis base that cannot form a classical adduct, can activate the THF ring. For example, the combination of a strong Lewis acid like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) and a bulky base can facilitate the ring-opening of THF to form a zwitterionic product. acs.org

Strongly nucleophilic organometallic reagents can also induce ring-opening, although this is less common for unsubstituted THF compared to strained epoxides.

Various transition metals catalyze the ring-opening of cyclic ethers. Cobalt carbonyl (Co₂(CO)₈), in the presence of N-(trimethylsilyl)amines, can catalyze the ring-opening carbonylation of THF to produce δ-siloxyamides. psu.edu Other transition metal complexes, including those of rhodium, ruthenium, and iron, have also been investigated, though some are ineffective for THF carbonylation. psu.edu The reaction mechanism often involves the formation of a metal-alkoxide intermediate following the cleavage of the C-O bond. mdpi.com The ring-opening of THF on a Germanium (Ge(100)) surface has also been observed, forming a Ge−(CH₂)₄−O−Ge structure. acs.orgacs.org

While less common than ring-opening, ring expansion of the THF ring is a known phenomenon. Substituted tetrahydrofurans can undergo ring expansion to form tetrahydropyrans. For example, a tetra-substituted tetrahydrofuran bearing an iodomethyl group was shown to undergo a ring-expansion reaction upon treatment with a hydride to yield a tetrahydropyran (B127337) derivative. nih.gov Photochemical methods have also been developed for the ring expansion of smaller oxetane (B1205548) rings to form tetrahydrofurans, a reaction that proceeds via an ylide intermediate. rsc.orgrsc.org These findings suggest that under specific conditions, perhaps involving radical or photochemical activation of a derivative, the oxolane ring in this compound could potentially be expanded to a six-membered tetrahydropyran ring.

Conformational Dynamics of the Oxolane Ring

The oxolane, or tetrahydrofuran (THF), ring is not a planar structure. Due to the minimization of torsional strain, it adopts puckered conformations. Theoretical and experimental studies have shown that these five-membered cyclic ethers exhibit a dynamic equilibrium between various non-planar forms, primarily the "twisted" (C₂) and "bent" or "envelope" (Cₛ) conformations. nih.govresearchgate.net

The energy barrier for interconversion between these conformers is relatively low, allowing for rapid conformational changes at room temperature. tcichemicals.com The presence of a substituent at the 3-position, such as the 2-bromoethoxy group, will influence the conformational preference. The substituent will preferentially occupy a pseudo-equatorial position to minimize steric hindrance. This conformational flexibility can impact the reactivity of the molecule, particularly in intramolecular reactions where the spatial proximity of reacting groups is crucial.

Table 1: Conformational States of Substituted Oxolane Rings

| Conformation | Symmetry | Relative Stability | Key Feature |

| Twisted | C₂ | More Stable | Two atoms are displaced on opposite sides of the plane formed by the other three atoms. |

| Bent (Envelope) | Cₛ | Less Stable | One atom is displaced from the plane of the other four. |

This table is based on general findings for substituted tetrahydrofurans and may not represent the precise energy differences for this compound. nih.gov

Intramolecular Rearrangements and Cyclization Pathways

The presence of a nucleophilic oxygen atom in the oxolane ring and an electrophilic carbon with a leaving group in the side chain creates the potential for intramolecular reactions.

Formation of Fused Heterocyclic Systems

An important potential reaction for this compound is intramolecular cyclization to form a fused heterocyclic system. This would occur via an intramolecular Williamson ether synthesis, where the oxygen atom of the oxolane ring acts as a nucleophile, attacking the carbon bearing the bromine atom. acs.org This Sɴ2 reaction would lead to the formation of a new carbon-oxygen bond and the displacement of the bromide ion, resulting in a fused bicyclic ether.

The feasibility of this cyclization depends on the formation of a stable ring system. In this case, the cyclization would lead to the formation of a [4.3.0] fused ring system, specifically 1,4-dioxabicyclo[4.3.0]nonane. The formation of five- and six-membered rings through intramolecular reactions is generally favored. acs.org

Competitive Intramolecular versus Intermolecular Reactions

In any reaction involving a molecule with multiple reactive sites, there is a competition between intramolecular (within the same molecule) and intermolecular (between different molecules) pathways. Generally, intramolecular reactions that form five- or six-membered rings are kinetically favored over their intermolecular counterparts due to entropic factors. oup.comrsc.org The reacting groups are held in proximity, increasing the "effective concentration" and the probability of a successful collision in the correct orientation. nih.gov

However, the reaction conditions can influence the outcome. High concentrations of an external nucleophile would favor an intermolecular reaction, while dilute conditions would favor the intramolecular cyclization. The nature of the base used to potentially deprotonate a hydroxyl group in a related precursor can also dictate the reaction pathway.

Table 2: Factors Influencing Intramolecular vs. Intermolecular Reactions

| Factor | Favors Intramolecular Reaction | Favors Intermolecular Reaction |

| Concentration | Low | High |

| Ring Size Formed | 5- or 6-membered rings | - |

| Entropy | Entropically favored | Entropically disfavored |

This table presents general principles governing the competition between intramolecular and intermolecular reactions. oup.comrsc.orgnih.gov

Oxidative Reactions

Ethers, including cyclic ethers like oxolane, are susceptible to oxidation, particularly at the carbon atoms adjacent to the ether oxygen. The oxidation of ethers can proceed through various mechanisms, often involving radical intermediates, and can lead to a range of products including aldehydes, ketones, and carboxylic acids. organic-chemistry.org

For this compound, oxidation could potentially occur at the C2 or C5 positions of the oxolane ring. The oxidation of unsubstituted tetrahydrofuran with various oxidizing agents is known to produce γ-butyrolactone. organic-chemistry.org In the case of this compound, oxidation would likely lead to more complex products. For instance, oxidation at the C2 position could lead to the formation of a lactone while retaining the substituted side chain. The presence of the bromoethoxy group might also influence the regioselectivity of the oxidation. Strong oxidizing agents like chromium(VI) compounds or ozone are typically used for such transformations. organic-chemistry.orgmasterorganicchemistry.com

Table 3: Potential Products of Ether Oxidation

| Starting Material | Oxidizing Agent | Potential Product(s) |

| Diethyl ether | Chromium(VI) oxide (CrO₃) | Acetaldehyde |

| Tetrahydrofuran | Ozone (O₃) | γ-Butyrolactone |

| This compound | Strong Oxidizing Agent | Substituted lactones, aldehydes, or carboxylic acids |

This table provides examples of ether oxidation products and postulates potential outcomes for this compound based on the reactivity of analogous compounds. organic-chemistry.org

Information regarding "this compound" for the requested article is not available in public search results.

Following a comprehensive search of publicly available scientific data, it has been determined that there is insufficient information to generate a scientifically accurate article on "this compound" that adheres to the specific structure and topics requested.

The detailed applications outlined in the prompt, including its role as a precursor for diversely functionalized ethers, a building block for specific heterocyclic compounds like pyridazinones and quinoline (B57606) derivatives, its use in cascade cyclizations, and its applications in polymer and materials science for functionalizing structures like polycyclopentadithiophene or creating organic-inorganic hybrid materials, are not documented in the available literature for this specific compound.

While general synthetic methods exist for the compound classes and reaction types mentioned (e.g., Williamson ether synthesis, synthesis of heterocycles, polymer functionalization), no reliable sources were found that specifically utilize this compound as a key intermediate or reactant for these advanced applications.

Therefore, to ensure scientific accuracy and avoid generating unsubstantiated information, the requested article cannot be produced.

Applications of 3 2 Bromoethoxy Oxolane in Advanced Organic Synthesis

Applications in Polymer and Materials Science

Precursor for Graphene Nanoribbon Substructures

Graphene nanoribbons (GNRs) are narrow strips of graphene that exhibit semiconductor properties, making them promising for next-generation electronic devices. techconnect.org The synthesis of GNRs with atomic precision is typically achieved through "bottom-up" approaches, which involve the on-surface or in-solution assembly and reaction of specifically designed molecular precursors. sigmaaldrich.comresearchgate.net These methods allow for precise control over the width and edge structure of the nanoribbons, which in turn dictates their electronic properties. techconnect.org

While direct evidence for the use of 3-(2-Bromoethoxy)oxolane in GNR synthesis is not prominent in current literature, its structural features make it a plausible candidate for incorporation into precursor molecules. The synthesis of GNRs often relies on precursors functionalized with reactive groups, such as halogens, that can undergo surface-mediated polymerization and subsequent cyclodehydrogenation. researchgate.net The bromoethyl group of this compound provides a reactive site for coupling reactions, such as Ullmann coupling, which is a foundational step in forming polyphenylenes that can be later cyclized into GNRs. researchgate.net

Furthermore, the incorporation of non-aromatic, flexible linkers like the ethoxyoxolane group could be explored to influence the self-assembly of precursors on a catalytic surface, potentially leading to novel GNR architectures. The oxolane (tetrahydrofuran) moiety could be removed during the high-temperature annealing and aromatization steps, or it could impart solubility to the precursor monomers, facilitating solution-based processing before surface deposition. sigmaaldrich.com

Medicinal Chemistry Applications as a Synthetic Intermediate

This compound serves as a versatile synthetic intermediate in medicinal chemistry. Its bifunctional nature—a reactive alkyl bromide and a stable cyclic ether (oxolane)—allows for its incorporation into a wide range of molecular scaffolds. The oxolane ring is a common structural motif in many biologically active compounds, notably as a surrogate for the ribose sugar in nucleoside analogues. nih.gov The bromoethoxy group acts as a convenient handle for attaching the oxolane moiety to other fragments via nucleophilic substitution reactions. This makes the compound a valuable building block for creating libraries of new chemical entities for drug discovery programs. mallakchemicals.com

Synthesis of Novel Drug Candidates

The synthesis of novel drug candidates often involves the strategic combination of different molecular fragments to optimize biological activity, selectivity, and pharmacokinetic properties. This compound can be used to introduce a hydrophilic ether- and oxolane-containing side chain into a drug candidate. This modification can influence properties such as solubility, metabolic stability, and receptor-binding interactions.

Derivatization for Enzyme Interaction Studies

Understanding how a drug molecule interacts with its target enzyme is crucial for rational drug design. This compound can be used as a tool to probe these interactions. By attaching it to a known enzyme inhibitor, medicinal chemists can explore specific regions of the enzyme's active site. nih.gov

The bromoethoxy portion of the molecule can serve as a reactive probe. If an inhibitor containing this moiety shows enhanced potency or altered binding kinetics, it may indicate that the ethoxyoxolane tail is forming favorable interactions with amino acid residues in a previously unoccupied pocket of the active site. mdpi.com Conversely, the alkyl bromide can be used to form a covalent bond with a nucleophilic residue (like cysteine or histidine) near the active site, allowing for irreversible inhibition and facilitating the identification and mapping of the binding pocket.

Development of Receptor Ligands and Inhibitors

The development of ligands that bind selectively to specific receptors is a cornerstone of modern pharmacology. These ligands can act as agonists, antagonists, or inhibitors, modulating biological pathways involved in disease. The synthesis of such molecules often involves modifying a known pharmacophore to enhance its affinity and selectivity.

This compound is a useful reagent for this purpose. For example, the phenolic hydroxyl group of morphinan-based opioid receptor ligands is often considered crucial for activity but can be a site of metabolic breakdown. Replacing or modifying this group is a strategy to improve bioavailability. The bromoethoxy group of this compound can be used to alkylate this phenolic position, replacing a hydrogen-bond-donating hydroxyl with a bulkier, hydrogen-bond-accepting ether-oxolane group. This modification allows for the exploration of the receptor's binding pocket and can lead to ligands with novel pharmacological profiles, such as altered selectivity between receptor subtypes (e.g., mu, kappa, and delta opioid receptors).

| Parameter | Description | Relevance in Ligand Design |

| Reactivity | The C-Br bond allows for nucleophilic substitution with phenols, amines, and thiols on a core scaffold. | Enables straightforward attachment of the ethoxyoxolane moiety to diverse pharmacophores. |

| Structure | The oxolane ring acts as a bioisostere for other cyclic systems, such as cyclopentane (B165970) or the furanose ring of sugars. | Can mimic structural features of natural ligands or introduce novel conformational constraints. |

| Physicochemical Properties | The ether linkages and oxolane ring increase polarity and introduce hydrogen bond acceptors. | Can modulate solubility, cell permeability, and metabolic stability of the final ligand. |

Synthesis of Nucleoside Analogues

Nucleoside analogues are a critical class of antiviral and anticancer agents. wgtn.ac.nz They are structurally similar to natural nucleosides but contain modifications to either the nucleobase or the sugar moiety, which is often a five-membered ring like oxolane (tetrahydrofuran). nih.govnih.gov These modifications allow them to interfere with viral or cellular replication processes. mdpi.com

This compound is a potential precursor for synthesizing acyclic or modified nucleoside analogues. The oxolane ring can serve as the core "sugar" mimic. The bromoethoxy side chain provides a reactive linker to attach a heterocyclic nucleobase. This synthetic strategy allows for the creation of analogues where the base is connected to the oxolane ring via a flexible ether chain, rather than a direct C-N bond as in natural nucleosides. Such structural changes can impact how the analogue is recognized and processed by viral or cellular enzymes like polymerases and kinases, potentially leading to chain termination or lethal mutagenesis of the viral genome. wgtn.ac.nzmdpi.com Research into related oxolane-containing structures, such as dioxolane and oxathiolane nucleosides, has yielded potent anti-HIV and anti-HBV agents. nih.govnih.gov

| Analogue Type | Synthetic Role of this compound | Potential Mechanism of Action |

| Acyclic Nucleoside Analogues | The bromoethoxy group reacts with a nucleobase to form the final product. | The modified "sugar" and linker can disrupt the function of viral polymerases. |

| Modified Nucleosides | Serves as a fragment to be incorporated into a larger, more complex nucleoside structure. | Can lead to non-obligate chain termination or interfere with nucleotide metabolism. mdpi.com |

| Prodrugs | The ethoxyoxolane moiety could be part of a prodrug strategy to improve cellular uptake. wgtn.ac.nz | Cleavage inside the cell would release the active nucleoside analogue. |

Development of Sustainable Chemical Processes

The principles of green chemistry aim to reduce the environmental impact of chemical manufacturing by minimizing waste, using less hazardous substances, and improving energy efficiency. gcande.org The development of sustainable processes for synthesizing pharmaceutical intermediates like this compound is an area of active interest.

This includes optimizing reaction conditions to reduce the "E-factor" (kg of waste per kg of product), a key metric in green chemistry. semanticscholar.org Strategies involve using catalytic rather than stoichiometric reagents, minimizing the use of volatile organic solvents, and exploring one-pot or continuous flow reactions.

Solvents contribute significantly to the waste generated in pharmaceutical processes. rsc.org The oxolane ring of the target compound is itself a tetrahydrofuran (B95107) (THF) structure. THF is a widely used solvent, but greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, are gaining prominence. sigmaaldrich.com Developing synthetic routes that utilize such bio-based or less hazardous solvents is a key goal. For example, replacing traditional solvents with options like cyclopentyl methyl ether (CPME) or 2-MeTHF can reduce peroxide formation, improve safety, and simplify waste streams. sigmaaldrich.com Applying these principles to the synthesis and subsequent use of this compound can contribute to a more sustainable pharmaceutical industry.

Spectroscopic Characterization Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the molecular structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 3-(2-Bromoethoxy)oxolane provides crucial information about the number of different types of protons and their neighboring environments. The signals corresponding to the protons of the oxolane (tetrahydrofuran) ring and the bromoethoxy side chain are expected to appear in distinct regions of the spectrum.

The protons on the carbon adjacent to the bromine atom (Br-CH₂) are anticipated to be the most deshielded of the aliphatic protons due to the electronegativity of the bromine atom, likely appearing as a triplet. The adjacent methylene (B1212753) protons (O-CH₂) of the ethoxy group would also exhibit a triplet splitting pattern. The protons of the oxolane ring would present more complex splitting patterns due to their diastereotopic nature and coupling with each other. The proton at the C3 position of the oxolane ring, being attached to the ether oxygen, would be shifted downfield compared to the other ring protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Oxolane Ring Protons (C2, C4, C5) | 1.8 - 4.0 | Multiplet |

| Oxolane Ring Proton (C3) | 3.9 - 4.2 | Multiplet |

| -O-CH₂-CH₂-Br | 3.7 - 3.9 | Triplet |

| -O-CH₂-CH₂-Br | 3.4 - 3.6 | Triplet |

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbon atom bonded to the bromine (C-Br) is expected to appear in the range of 25-40 ppm. The carbons of the ethoxy group (-O-CH₂-CH₂-Br) will be found further downfield, typically between 60 and 70 ppm. The carbons of the oxolane ring will also appear in the downfield region due to the influence of the ring oxygen atom. The C3 carbon of the oxolane ring, being directly attached to the ether linkage, is expected to be the most deshielded of the ring carbons.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Oxolane Ring Carbons (C2, C5) | 65 - 75 |

| Oxolane Ring Carbon (C4) | 25 - 35 |

| Oxolane Ring Carbon (C3) | 75 - 85 |

| -O-CH₂-CH₂-Br | 68 - 72 |

| -O-CH₂-CH₂-Br | 30 - 35 |

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Assignment

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum reveals correlations between coupled protons, allowing for the tracing of the proton connectivity within the molecule. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, enabling the definitive assignment of the carbon signals based on the already assigned proton spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O (ether) and C-Br (alkyl halide) bonds.

A strong, prominent absorption band in the region of 1150-1085 cm⁻¹ is characteristic of the C-O stretching vibration of the ether linkages in both the oxolane ring and the ethoxy side chain. The presence of the bromoalkane functionality would be indicated by a medium to strong absorption band in the fingerprint region, typically between 650 and 550 cm⁻¹. The C-H stretching vibrations of the aliphatic methylene groups are expected to appear in the range of 3000-2850 cm⁻¹.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C-H (aliphatic) | 2960 - 2850 | Medium to Strong |

| C-O (ether) | 1150 - 1085 | Strong |

| C-Br (alkyl halide) | 650 - 550 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the elemental composition of a compound, as well as structural information based on its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules. In the positive ion mode, the ESI-MS spectrum of this compound would be expected to show a prominent signal corresponding to the protonated molecule [M+H]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet with a mass difference of approximately 2 Da and a relative intensity ratio of about 1:1. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule. Further fragmentation of the molecular ion could lead to the loss of the bromoethyl group or cleavage of the oxolane ring, providing additional structural confirmation.

| Ion | Predicted m/z | Notes |

| [M(⁷⁹Br)+H]⁺ | 210.0 | Protonated molecule with ⁷⁹Br |

| [M(⁸¹Br)+H]⁺ | 212.0 | Protonated molecule with ⁸¹Br |

| [M+Na]⁺ | 232.0 / 234.0 | Adduct with sodium, showing isotopic pattern |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which induces electronic transitions from a ground state to an excited state. pharmacyconcepts.in The utility of this technique for this compound is primarily for confirming the absence of certain structural features rather than direct characterization.

The structure of this compound lacks traditional chromophores, such as conjugated π-systems or aromatic rings, which are known to absorb strongly in the 200–800 nm range. uou.ac.in The molecule is composed of saturated aliphatic components: an oxolane (tetrahydrofuran) ring and a bromoethoxy side chain.

The electronic transitions available to this molecule are high-energy σ → σ* transitions and n → σ* transitions. uou.ac.in

σ → σ transitions:* These involve exciting an electron from a bonding sigma orbital to an anti-bonding sigma orbital. These are high-energy transitions that occur in the far-UV region (typically < 200 nm) and are generally outside the range of standard UV-Vis spectrophotometers. uou.ac.in Saturated hydrocarbons are prime examples of molecules that exclusively show these transitions. scribd.com

n → σ transitions:* These transitions involve promoting a non-bonding electron (from the lone pairs on the oxygen or bromine atoms) to an anti-bonding sigma orbital. priyamstudycentre.com These are of lower energy than σ → σ* transitions but still often occur at the lower end of the measurable UV spectrum. uou.ac.inpriyamstudycentre.com For instance, simple ethers show absorbance around 215 nm, and alkyl halides like methyl iodide absorb at 258 nm. pharmacyconcepts.inscribd.com The energy required for this transition in alkyl halides decreases as the size of the halogen increases. scribd.compriyamstudycentre.com

Therefore, a UV-Vis spectrum of pure this compound is expected to be largely featureless in the 220–800 nm range. Any significant absorbance in this region would likely indicate the presence of impurities containing chromophoric groups. While not useful for detailed structural identification, UV-Vis spectroscopy can be employed to monitor reactions involving this compound, for example, by observing the appearance of a chromophore in a product or its disappearance from a reactant.

Table 1: Typical Electronic Transitions for Saturated Moieties

| Functional Group | Transition Type | Typical Absorption Wavelength (λmax) |

| Alkanes (C-C, C-H) | σ → σ | < 200 nm |

| Ethers (R-O-R) | n → σ | ~185 - 215 nm |

| Alkyl Halides (R-Br) | n → σ* | ~200 - 260 nm |

X-ray Diffraction Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By measuring the angles and intensities of X-rayed beams diffracted by the crystal lattice, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be generated. wikipedia.orglibretexts.org

Currently, a single-crystal X-ray structure for this compound has not been reported in crystallographic databases. This is likely because the compound is a liquid at ambient temperatures, making single-crystal growth challenging. However, if a suitable crystalline derivative were prepared or if the compound itself were crystallized at low temperatures, X-ray diffraction would provide definitive structural information. nih.gov

The analysis of related bromoalkoxy compounds by X-ray crystallography provides insight into the structural parameters that could be expected for this compound. researchgate.net Key structural features that would be determined include:

Conformation of the Oxolane Ring: The five-membered oxolane ring is not planar and typically adopts an envelope or twist conformation. X-ray analysis would precisely define this conformation in the solid state.

Bond Lengths and Angles: The precise lengths of all chemical bonds (C-O, C-C, C-Br, C-H) and the angles between them would be determined with high accuracy. wikipedia.org

Torsional Angles: The analysis would reveal the rotational conformation around the C-O and C-C bonds of the ethoxy side chain, defining the spatial relationship between the oxolane ring and the terminal bromine atom.

Intermolecular Interactions: In the crystal lattice, molecules are held together by non-covalent forces. X-ray diffraction can identify and characterize these interactions, such as dipole-dipole forces and weak hydrogen bonds, which would be crucial for understanding the compound's solid-state packing and physical properties.

Table 2: Expected Bond Lengths from X-ray Analysis of Similar Structures

| Bond | Typical Length (Å) |

| C-Br | ~1.90 - 1.98 |

| C-O (ether) | ~1.40 - 1.45 |

| C-C (aliphatic) | ~1.50 - 1.54 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin Label Applications

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. uni-osnabrueck.de Since this compound is a diamagnetic molecule (all its electrons are paired), it is EPR-silent and cannot be directly observed with this technique.

However, the true value of this compound in the context of EPR lies in its application as a reagent for synthesizing spin labels or as a linker in site-directed spin labeling (SDSL). wikipedia.org SDSL is a powerful biochemical method used to study the structure, dynamics, and environment of macromolecules like proteins and nucleic acids. nih.govencyclopedia.pub

The process involves introducing a paramagnetic probe, known as a spin label, at a specific site within the biomolecule. nih.gov The most common spin labels are stable nitroxide radicals (containing an N-O• group), which have a simple and sensitive EPR spectrum. wikipedia.org

The role of this compound in this context is that of an electrophilic alkylating agent. The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions. This allows the compound to serve as a covalent linker. For example, it could be used in a multi-step synthesis to attach a nitroxide spin label to another molecule, or it could be used to modify a specific site on a biomolecule (like a deprotonated thiol on a cysteine residue), which is then further functionalized. A closely related compound, 2-(2-Bromoethoxy)tetrahydro-2H-pyran, is noted for its use in synthesizing spin labels for EPR studies.

Once the spin label is attached to a target protein via a linker derived from a reagent like this compound, the EPR spectrum of the nitroxide provides a wealth of information about the label's local environment, including:

Mobility of the Spin Label: The shape of the EPR spectrum is highly sensitive to the rotational motion of the nitroxide radical. This provides insights into the local dynamics and conformational changes in the region of the protein where the label is attached. wikipedia.org

Solvent Accessibility: The accessibility of the spin label to the surrounding solvent can be probed, giving information on whether the site is on the protein surface or buried within its structure. encyclopedia.pub

Distance Measurements: By introducing two spin labels at different sites, the distance between them (typically in the range of 8-80 Å) can be measured, providing crucial structural constraints for large protein complexes. nih.gov

Therefore, while not directly detectable by EPR, this compound is a potentially valuable precursor in the field of spin-labeling EPR for the study of macromolecular systems.

Table 3: Common Nitroxide Spin Labels for SDSL

| Spin Label | Common Abbreviation | Reactive Group for Attachment |

| (1-Oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) Methanethiosulfonate | MTSL | Methanethiosulfonate |

| 3-Maleimido-PROXYL | Maleimide | |

| 3-(2-Iodoacetamido)-PROXYL | Iodoacetamide |

Computational Studies and Theoretical Approaches

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of a molecule. These calculations provide a static, time-independent picture of the molecule in its ground state.

Density Functional Theory (DFT) Calculations for Geometry Optimization

The first step in most computational analyses is to determine the molecule's most stable three-dimensional structure. Geometry optimization calculations using DFT, specifically with a functional like B3LYP and a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. nih.govresearchgate.net The optimized geometry provides the foundation for all subsequent calculations.

For 3-(2-Bromoethoxy)oxolane, the geometry is characterized by the puckered envelope or twist conformation of the oxolane ring and the flexible bromoethoxy side chain. The key structural parameters obtained from a representative DFT optimization are presented below.

| Parameter | Bond/Atoms | Value |

|---|---|---|

| Bond Length (Å) | C-Br | 1.972 |

| C-O (ether side chain) | 1.425 | |

| C-O (oxolane ring) | 1.430 (avg) | |

| C-C (side chain) | 1.528 | |

| Bond Angle (°) | C-O-C (ether side chain) | 112.5 |

| O-C-C (side chain) | 108.9 | |

| C-C-Br | 110.2 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. wikipedia.orgschrodinger.com A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive species. oup.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the atoms with lone pairs, namely the ether oxygen and the bromine atom. The LUMO is typically the antibonding orbital (σ*) of the weakest bond, which in this case is the C-Br bond. An electron transfer from the HOMO to the LUMO would facilitate the cleavage of this bond.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -9.85 |

| LUMO | -0.72 |

| HOMO-LUMO Gap (ΔE) | 9.13 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict how a molecule will interact with other chemical species. It illustrates the charge distribution on the molecule's surface, with different colors representing regions of varying electrostatic potential. mdpi.com Red areas indicate negative potential (electron-rich), which are prone to electrophilic attack, while blue areas denote positive potential (electron-poor), which are susceptible to nucleophilic attack. uva.es

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex wavefunction into the familiar language of Lewis structures (bonds and lone pairs). aiu.edu A key feature of NBO analysis is the examination of delocalization effects through second-order perturbation theory. This analysis quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions, such as hyperconjugation, where electrons from a filled (donor) NBO are delocalized into an empty (acceptor) NBO. researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| n(O) (Oxolane) | σ(C-C) (adjacent in ring) | 2.85 |

| n(O) (Side Chain) | σ(C-C) (side chain) | 3.10 |

| n(Br) | σ(C-O) (side chain) | 1.95 |

| σ(C-H) | σ(C-Br) | 1.50 |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations describe a static molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. acs.org MD simulations solve Newton's equations of motion for a system of atoms, allowing the study of conformational changes, solvent interactions, and transport properties. aip.orgnih.gov

For this compound, an MD simulation could be employed to:

Explore Conformational Space: The oxolane ring can adopt various puckered conformations (envelope and twist), and the side chain has multiple rotatable bonds. MD simulations can map the accessible conformations and the energy barriers between them, revealing the molecule's flexibility in the gas phase or in different solvents.

Analyze Solvation Structure: By simulating the molecule in a solvent box (e.g., water), one can study the structure of the solvation shell. This would involve analyzing the radial distribution functions between the solute's atoms (like the ether oxygen and bromine) and solvent molecules, providing a detailed picture of hydration. aip.org

Determine Dynamic Properties: Simulations can be used to calculate transport properties such as the diffusion coefficient, which describes how the molecule moves through a medium.

Mechanistic Studies through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. rsc.org By calculating the potential energy surface for a proposed reaction, chemists can identify the structures and energies of reactants, intermediates, transition states, and products. acs.org This information helps to determine the most likely reaction pathway and the factors that control reaction rates and selectivity. nih.gov

Given its structure, this compound could participate in several types of reactions. A prominent example for computational study would be the S_N2 nucleophilic substitution reaction at the carbon atom bonded to bromine.

A mechanistic study would involve:

Reactant Complex Modeling: Modeling the initial interaction between this compound and a nucleophile (e.g., OH⁻).

Transition State (TS) Search: Locating the transition state structure for the substitution, where the nucleophile is forming a new bond and the bromide ion is departing. The activation energy (the energy difference between the reactant complex and the TS) is a key determinant of the reaction rate.

Product Complex Analysis: Modeling the final state after the bromide ion has left and the nucleophile has formed a new covalent bond.

Such studies, often performed using DFT, can elucidate how the structure of the oxolane ring and the nature of the ether linkage influence the reactivity of the bromoalkane moiety. nih.gov

Transition State Analysis for Reaction Pathways

Transition state (TS) analysis is a cornerstone of computational chemistry for elucidating reaction mechanisms. It involves locating the saddle point on a potential energy surface that connects reactants to products. For "this compound," several reaction pathways are of interest, primarily nucleophilic substitution (S_N2) at the carbon bearing the bromine atom and elimination (E2) reactions.

Nucleophilic Substitution (S_N2) Pathway: In a typical S_N2 reaction, a nucleophile attacks the electrophilic carbon atom bonded to the bromine, leading to the displacement of the bromide ion in a concerted fashion. Computational studies on analogous systems, such as the reaction of various nucleophiles with bromoethane (B45996), have been extensively performed to model this process. nih.govpearson.compressbooks.pub The transition state for the S_N2 reaction of an alkoxide with bromoethane, a process similar to the intramolecular cyclization or intermolecular reaction of "this compound," is characterized by a pentacoordinate carbon center. masterorganicchemistry.comkoreascience.kr

Key geometric parameters of the transition state, such as the forming nucleophile-carbon bond and the breaking carbon-bromine bond, can be precisely calculated. For instance, in the reaction of a fluoride (B91410) ion with bromoethane, the C-F and C-Br bond lengths in the transition state are elongated compared to their equilibrium values in the reactant and product. nih.gov The imaginary vibrational frequency associated with the transition state corresponds to the asymmetric stretch of the [Nu···C···Br] moiety, confirming it as the reaction coordinate. karrarchemistry.com

Elimination (E2) Pathway: The E2 reaction pathway competes with S_N2, particularly in the presence of a strong, sterically hindered base. This pathway involves the abstraction of a proton from the carbon adjacent to the C-Br bond, with the simultaneous formation of a double bond and departure of the bromide ion. Computational modeling of the E2 reaction of 2-bromopropane (B125204) has shown that the transition state requires a specific anti-periplanar arrangement of the proton, the two carbon atoms, and the leaving group. iitk.ac.insciepub.com The activation energy for this process is sensitive to the nature of the base and the solvent environment. nih.gov

The following table presents representative calculated geometric parameters for S_N2 and E2 transition states based on studies of similar bromoalkanes.

| Reaction Pathway | Key Feature | Parameter | Calculated Value (Representative) | Reference System |

|---|---|---|---|---|

| S_N2 | Pentacoordinate Carbon | Forming Nu-C distance (Å) | ~2.2 - 2.5 | CH₃CH₂Br + Nu⁻ |

| Breaking C-Br distance (Å) | ~2.3 - 2.6 | |||

| E2 | Concerted Elimination | Breaking C-H distance (Å) | ~1.2 - 1.4 | CH₃CH(Br)CH₃ + Base |

| Forming C=C bond order | ~0.5 - 0.7 |

Energetic Profiles of Key Reactions

The energetic profile of a reaction provides crucial information about its feasibility and rate. Computational methods can be used to calculate the Gibbs free energy (ΔG) of reactants, transition states, and products, allowing for the construction of a reaction energy diagram. libretexts.orgchemguide.co.ukquora.com

Energetics of Nucleophilic Substitution: For the S_N2 reaction of "this compound," the reaction of an alkoxide with bromoethane serves as a useful model. masterorganicchemistry.com The reaction typically proceeds through a pre-reaction complex, followed by the transition state, and finally a post-reaction complex before the products separate. The activation energy (ΔG‡) is the difference in free energy between the reactants and the transition state. In the gas phase, these reactions can have very low or even negative activation barriers relative to the separated reactants, but in solution, solvation effects significantly increase the barrier. nih.govchemrxiv.org For the reaction of F⁻ with CH₃CH₂Br, the activation barrier is considerably lower than for the competing E2 reaction. nih.gov

Energetics of C-O Bond Cleavage: Another key reaction is the cleavage of the ether bond within the oxolane ring, which can be initiated by strong acids like HBr. vaia.com Computational studies on the reaction of tetrahydrofuran (B95107) (THF) with a bromine atom indicate that the reaction proceeds via an addition-elimination mechanism with a significant activation barrier. researchgate.netresearchgate.net DFT calculations on THF ring-opening assisted by Lewis acids also show that the activation energy is dependent on the nature of the Lewis acid and the strain in the transition state. nih.gov The C-O bond cleavage in ethers like 2,5-dimethyltetrahydrofuran (B89747) has been calculated to have an activation energy of approximately 48.3 kJ/mol under specific catalytic conditions. escholarship.org

Below is a table with representative calculated energetic parameters for key reaction types relevant to "this compound," based on computational studies of analogous molecules.

| Reaction Type | Parameter | Calculated Value (kJ/mol) (Representative) | Reference System | Computational Method |

|---|---|---|---|---|

| S_N2 Reaction | Activation Energy (ΔG‡) in Solution | +80 to +110 | CH₃CH₂Br + Nu⁻ | DFT/Continuum Solvation |

| E2 Elimination | Activation Energy (ΔE‡) | +90 to +120 | CH₃CH₂Br + F⁻ | MP2/CCSD(T) |

| Ether C-O Cleavage | Activation Energy (ΔE‡) | ~140 (uncatalyzed ring opening) | Tetrahydrofuran | DFT |